(7-Bromo-1H-indol-2-yl)methanol
Overview
Description
“(7-Bromo-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol. It is a derivative of 7-substituted indole .
Molecular Structure Analysis
The InChI code for “(7-Bromo-1H-indol-2-yl)methanol” is 1S/C9H8BrNO/c10-8-3-1-2-7-6 (5-12)4-11-9 (7)8/h1-4,11-12H,5H2 . This indicates the presence of a bromine atom at the 7th position of the indole ring and a methanol group attached to the 2nd position of the indole ring .
Physical And Chemical Properties Analysis
“(7-Bromo-1H-indol-2-yl)methanol” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis and Chemical Analysis
Research has been conducted on the synthesis and analysis of various indole derivatives, including those related to (7-Bromo-1H-indol-2-yl)methanol. For instance, Rubab et al. (2017) explored the transformation of 2-(1H-Indol-3-yl)acetic acid in various chemical reactions, leading to the creation of compounds with antibacterial and anti-enzymatic potentials (Rubab et al., 2017). Similarly, Narayana et al. (2009) investigated the synthesis of heterocycles derived from various indole-2-carbohydrazides, demonstrating their antimicrobial, anti-inflammatory, and antiproliferative activities (Narayana et al., 2009).
Biological and Medicinal Research
The biological activities of brominated tryptophan derivatives, closely related to (7-Bromo-1H-indol-2-yl)methanol, have been explored. Segraves and Crews (2005) identified several new brominated tryptophan derivatives from Thorectidae sponges, finding that these compounds inhibited the growth of certain bacteria (Segraves & Crews, 2005).
Material Science and Catalysis
In material science, Zhou et al. (2018) described a novel reaction involving diaryl(1 H-indol-2-yl)methanols, which could be relevant for the synthesis of compounds like (7-Bromo-1H-indol-2-yl)methanol. Their research focused on the dehydroxylation and site-selective disulfonylation of these compounds (Zhou et al., 2018).
Photoreactions and Synthesis
Kametani et al. (1978) conducted studies on the photo-oxygenation of 9-oxo-9H-pyrrolo[1,2-a]indoles, a process that could be applicable to the study of (7-Bromo-1H-indol-2-yl)methanol derivatives (Kametani et al., 1978).
Safety And Hazards
properties
IUPAC Name |
(7-bromo-1H-indol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESNFOVIGJKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660417 | |
Record name | (7-Bromo-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromo-1H-indol-2-yl)methanol | |
CAS RN |
53590-63-9 | |
Record name | (7-Bromo-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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